molecular formula C17H23NO4 B2747367 2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide CAS No. 2034351-61-4

2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide

Cat. No. B2747367
CAS RN: 2034351-61-4
M. Wt: 305.374
InChI Key: AGHGPMYHJXYVSW-UHFFFAOYSA-N
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Description

The compound is a derivative of dihydrobenzodioxin . Dihydrobenzodioxin derivatives have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the dihydrobenzodioxin group . Dihydrobenzodioxin is a polycyclic aryl fragment .

Scientific Research Applications

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This compound is utilized in the synthesis of intermediates for Pyrido[2,3-d]pyrimidine derivatives . These derivatives have shown a therapeutic interest or have already been approved for use as therapeutics .

Synthesis of Pyrrolo[2,3-d]pyrimidines

The compound is used in the synthesis of Pyrrolo[2,3-d]pyrimidines . These are highly attractive compounds due to their structural similarity to purine and wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .

Use in Cancer Therapy

The compound is used in the synthesis of Ribociclib , a selective and potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) used in cancer therapy, particularly for hormone receptor-positive breast cancer.

Synthesis of Intermediates for Ribociclib

The compound is utilized in the synthesis of intermediates for Ribociclib . Ribociclib is a selective and potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) and is used in cancer therapy, particularly for hormone receptor-positive breast cancer.

Cu-Catalyzed Reactions

The compound is used in Cu-catalyzed reactions . CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .

Synthesis of 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

The compound is used in the synthesis of 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide . This is a key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in organic light-emitting devices and other applications.

Mechanism of Action

Target of Action

Compounds with similar structures, such as sulfonamides and benzodioxane derivatives, have been known to exhibit antibacterial properties . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .

Mode of Action

It’s worth noting that sulfonamides, which are structurally similar, are known to inhibit the folate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them .

Biochemical Pathways

Sulfonamides, which share structural similarities, have been reported to display excellent inhibition properties against carbonic anhydrase . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .

Pharmacokinetics

It’s worth noting that sulfonamides, which are structurally similar, are known for their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains .

Result of Action

It’s worth noting that sulfonamides, which share structural similarities, have been reported to display excellent inhibition properties against carbonic anhydrase . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .

Action Environment

It’s worth noting that the efficacy of similar compounds, such as sulfonamides, can be influenced by factors such as ph, temperature, and the presence of other substances .

properties

IUPAC Name

2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c19-14(11-18-17(20)9-12-3-1-2-4-12)13-5-6-15-16(10-13)22-8-7-21-15/h5-6,10,12,14,19H,1-4,7-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHGPMYHJXYVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide

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